molecular formula C13H8N2O3 B6322088 4-(4-Cyanophenyl)-2-nitrophenol CAS No. 149506-19-4

4-(4-Cyanophenyl)-2-nitrophenol

Cat. No.: B6322088
CAS No.: 149506-19-4
M. Wt: 240.21 g/mol
InChI Key: YSEMOGXVLHWJLR-UHFFFAOYSA-N
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Description

4-(4-Cyanophenyl)-2-nitrophenol is an organic compound characterized by the presence of a cyanophenyl group and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)-2-nitrophenol typically involves the nitration of 4-(4-cyanophenyl)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: 4-(4-Cyanophenyl)-2-n

Properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)15(17)18/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEMOGXVLHWJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633351
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-19-4
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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